molecular formula C13H15N3O6S2 B1210303 Succinylsulfathiazole monohydrate CAS No. 6101-17-3

Succinylsulfathiazole monohydrate

Cat. No. B1210303
CAS RN: 6101-17-3
M. Wt: 373.4 g/mol
InChI Key: QZIZYTCUSHTEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Succinylsulfathiazole can be synthesized through various methods, including fast evaporation (FE) crystallization, which has been effective in identifying different solvates and polymorphs of SST. This method has led to the identification of new solvates from acetone and tetrahydrofuran, alongside the determination of single crystal structures for several forms of SST, revealing a consistent adoption of the imidine tautomeric form across its solid-state structures (Bag, Kothur, & Reddy, 2014).

Molecular Structure Analysis

The molecular structure of SST, particularly in its monohydrate form, has been elucidated through single-crystal X-ray diffraction studies. These studies have shown that SST adopts specific geometries to facilitate hydrogen bonding within its crystalline structure, with the succinyl group displaying conformational flexibility to adopt either anti- or syn-geometry. This structural adaptability plays a crucial role in the formation of hydrogen bonds in various crystalline forms (Bag, Kothur, & Reddy, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of SST solvates have been explored, particularly through studies on their thermal decomposition and interconversion. For instance, the solvates of SST with 1-butanol, 1-pentanol, and 1,4-dioxane demonstrate unique hydrogen bonding and thermal decomposition behaviors, providing insights into the stability and reactivity of these compounds (Bourne, Caira, Nassimbeni, & Shabalala, 1994).

Physical Properties Analysis

The physical properties of SST, such as its polymorphism and solvate formation, have significant implications for its stability and solubility. Various forms of SST, including its polymorphs and hydrates, exhibit distinct physical characteristics that affect their behavior in pharmaceutical formulations and their physical stability in different environments (Moustafa, Khalil, Ebian, & Motawi, 1974).

Chemical Properties Analysis

The chemical properties of SST, such as its coordination behavior with metals, have been studied to understand its interaction with biological molecules and potential applications in medicinal chemistry. For example, the coordination of SST with copper ions has been analyzed, revealing the formation of a mononuclear copper complex that exhibits specific binding modes and interactions with DNA, suggesting potential applications in biochemistry and pharmacology (Chaudhary et al., 2021).

Scientific Research Applications

Tautomeric Preference in Polymorphs and Pseudopolymorphs

Succinylsulfathiazole (SST), existing in different crystalline forms such as unsolvated polymorphs, solvates, and a monohydrate, is characterized by its tautomeric forms. SST exclusively adopts the imidine tautomeric form in all its solid-state structures. The study of its various forms, including the monohydrate (SST/H2O), revealed the hydrogen bonding preferences of its functional groups in different structures. This research highlights the chemical and physical properties of SST in various forms, enhancing understanding of its applications in material science and pharmaceutical formulations (Bag, Kothur, & Reddy, 2014).

Modulation of mTOR Signaling Pathway

Succinylsulfathiazole (SST) has been shown to modulate key genes in the mTOR signaling pathway in the liver of mice, independent of folate levels. This indicates its potential impact on energy metabolism and critical cellular pathways, which could be significant in studying metabolic diseases and cancer (Beydoun et al., 2021).

Interaction with Copper Complexes

The coordination behavior of succinylsulfathiazole with copper, forming a mononuclear copper complex, has been explored. This involves understanding its role in forming one-dimensional polymeric chains, contributing to insights into the design of metal-organic frameworks and potential applications in catalysis and material science (Chaudhary et al., 2021).

Application in Gene Delivery

Succinylsulfathiazole has been utilized in developing a pH-sensitive shielding system for polycationic gene carriers. This system demonstrates potential in in vivo gene delivery, highlighting its application in the field of gene therapy and drug delivery (Xia et al., 2016).

Synthesis of Zinc Complex and DNA Interaction

The synthesis and molecular structure of a divalent zinc complex of succinylsulfathiazole have been studied. This research provides insights into its interaction with DNA, contributing to the understanding of its potential applications in biochemistry and pharmacology (Chaudhary et al., 2020).

Safety And Hazards

Succinylsulfathiazole may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to not allow contaminated work clothing out of the workplace . In case of skin contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIZYTCUSHTEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976489
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Succinylsulfathiazole monohydrate

CAS RN

6101-17-3
Record name Succinylsulfathiazole monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLSULFATHIAZOLE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PP Bag, RR Kothur, CM Reddy - CrystEngComm, 2014 - pubs.rsc.org
Succinylsulfathiazole (SST) is known to exist in seven different crystalline forms, namely two unsolvated polymorphic forms (SST-I, SST-II), a monohydrate (SST/H2O), dihydrate (SST/…
Number of citations: 21 pubs.rsc.org
HS Conway - Journal of the American Pharmaceutical Association …, 1945 - Elsevier
Sulfonamides are brominated quantitatively in two minutes in 50–70 per cent glacial acetic acid. Tablet excipients are not affected and hence need not be removed. Excess bromine is …
Number of citations: 5 www.sciencedirect.com
J luis Andrade, J Baumrucker, VM Marquez - Journal of the American …, 1956 - Elsevier
When trying to evaluate succinylsulfathiazole in the presence of lactose by the method described in USP XV, pages 680-682, an interference was observed which resulted in a higher …
Number of citations: 1 www.sciencedirect.com
TP Singh, U Patel, M Haridas - Acta Crystallographica Section C …, 1984 - scripts.iucr.org
… Sulfamerazine Sulfisoxazole 4 Homosulphamlamlde hydrochloride Anhydrous sulfaguanidine Succinylsulfathiazole monohydrate Methanesulphonamide of morpholinc (MSM) …
Number of citations: 22 scripts.iucr.org
HM Gross, WA Johnson, GJ Lafferty - Journal of the American …, 1956 - Elsevier
Zinc bacitracin was shown to be more stable than bacitracin in formulated troches, ointments, and tablets. Taste evaluations indicated zinc bacitracin to be less bitter than bacitracin and …
Number of citations: 5 www.sciencedirect.com
UJ Griesser, JG Stowell - 2003 - Blackwell, Oxford
Number of citations: 13

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